molecular formula C18H23BrN2O2 B216086 2-(5-Bromo-2-hydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(5-Bromo-2-hydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No. B216086
M. Wt: 379.3 g/mol
InChI Key: RYDZIKXERPTGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2-hydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as BRDPT, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as diazatricyclics, which have been shown to exhibit a range of biological activities. In

Scientific Research Applications

2-(5-Bromo-2-hydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor effects. It has also been investigated for its potential as a neuroprotective agent and for its ability to modulate the immune system. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 2-(5-Bromo-2-hydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may contribute to its potential use in the treatment of Alzheimer's disease. This compound has also been shown to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in various experimental models. For example, it has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to modulate the activity of certain immune cells, such as T cells and macrophages. In addition, this compound has been shown to protect against oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 2-(5-Bromo-2-hydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is that it exhibits a range of biological activities, which makes it a useful tool for investigating various biological processes. In addition, its relatively simple synthesis method and low cost make it an attractive compound for researchers. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results.

Future Directions

There are several potential future directions for research on 2-(5-Bromo-2-hydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to investigate the efficacy and safety of this compound in animal models and clinical trials. Another potential area of research is its use as an antimicrobial or antifungal agent. Finally, more studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in the body.

Synthesis Methods

2-(5-Bromo-2-hydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. One common method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with 1,3-diaminopropane to form a diazatricyclic ring system. Finally, the propyl group is added to the nitrogen atom to produce this compound.

properties

Molecular Formula

C18H23BrN2O2

Molecular Weight

379.3 g/mol

IUPAC Name

2-(5-bromo-2-hydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C18H23BrN2O2/c1-3-6-18-10-20-8-17(2,16(18)23)9-21(11-18)15(20)13-7-12(19)4-5-14(13)22/h4-5,7,15,22H,3,6,8-11H2,1-2H3

InChI Key

RYDZIKXERPTGGF-UHFFFAOYSA-N

SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC(=C4)Br)O)C

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC(=C4)Br)O)C

Origin of Product

United States

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